{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and an ethoxyphenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide. The final step involves the coupling of the pyrazole derivative with 4-ethoxybenzylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
- {[1-(methyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
- {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1855943-94-0 |
---|---|
Molecular Formula |
C14H17F2N3O |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C14H17F2N3O/c1-2-20-13-5-3-11(4-6-13)9-17-10-12-7-8-18-19(12)14(15)16/h3-8,14,17H,2,9-10H2,1H3 |
InChI Key |
WVVFYYQYSSLSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.